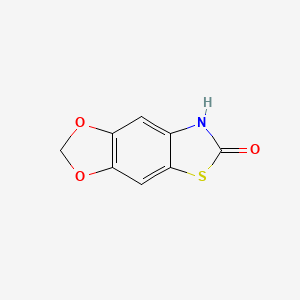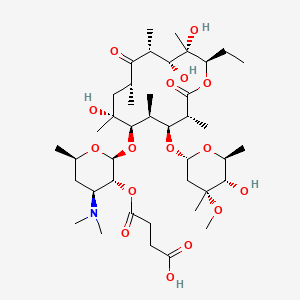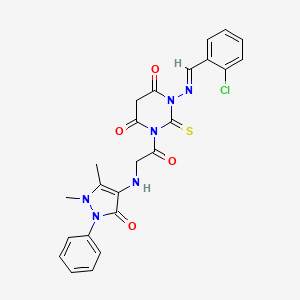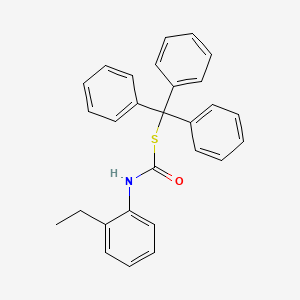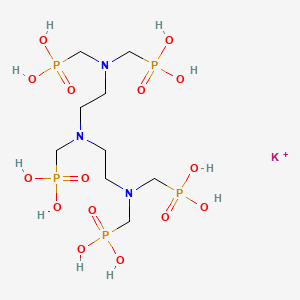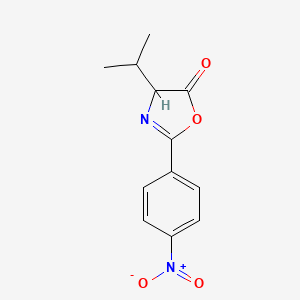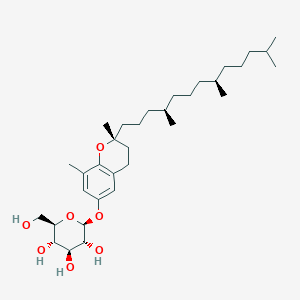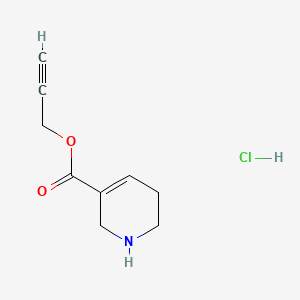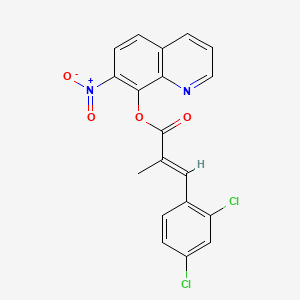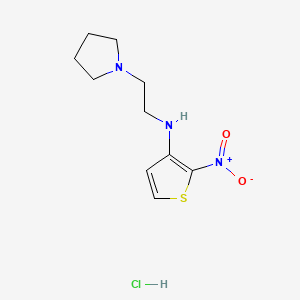
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyrrolidine ring, an ethanamine chain, and a nitro-substituted thiophene ring. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of pyrrolidine with 2-nitro-3-thienylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The nitro group and thiophene ring play crucial roles in its biological activity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2-nitro-3-thienyl)-
- N,N-Diethyl-N’-(2-nitro-3-thienyl)-1,3-propanediamine hydrochloride
Uniqueness
Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring and the nitro-substituted thiophene ring distinguishes it from other similar compounds, contributing to its distinct chemical and biological properties.
特性
CAS番号 |
122777-92-8 |
|---|---|
分子式 |
C10H16ClN3O2S |
分子量 |
277.77 g/mol |
IUPAC名 |
2-nitro-N-(2-pyrrolidin-1-ylethyl)thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3O2S.ClH/c14-13(15)10-9(3-8-16-10)11-4-7-12-5-1-2-6-12;/h3,8,11H,1-2,4-7H2;1H |
InChIキー |
KIEYQESHMUDSHB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


